Physicochemical properties of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile CAS 959139-99-2
Physicochemical properties of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile CAS 959139-99-2
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile (CAS 959139-99-2)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,6-Dichlorophenyl)-2-methylpropanenitrile is a niche chemical entity of increasing interest within the pharmaceutical and agrochemical research sectors. Its structural architecture, featuring a sterically hindered dichlorinated phenyl ring directly attached to a quaternary carbon bearing a nitrile group, presents a unique profile of chemical reactivity and physical properties. This guide provides a comprehensive analysis of its physicochemical characteristics, offering both available data and expert-derived predictions to empower researchers in its application. While direct experimental data for this specific molecule is limited, this document leverages established principles of physical organic chemistry and data from close structural analogs to provide a robust and practical overview.
The strategic importance of this molecule is underscored by its utility as a synthetic intermediate. For instance, the structurally related precursor, 2-(2,6-dichlorophenyl)acetic acid, is a key building block in the synthesis of Mevidalen (LY3154207), a potent and selective positive allosteric modulator (PAM) of the human Dopamine D1 receptor currently under clinical investigation for neurodegenerative disorders.[1][2][3] Understanding the physicochemical properties of intermediates like 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile is therefore paramount for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).
Chemical Identity and Molecular Structure
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IUPAC Name: 2-(2,6-dichlorophenyl)-2-methylpropanenitrile
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CAS Number: 959139-99-2
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Molecular Formula: C₁₀H₉Cl₂N
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Molecular Weight: 214.09 g/mol
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Chemical Structure:
Core Physicochemical Properties: A Detailed Analysis
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are cornerstone considerations in drug development.
Quantitative Data Summary
The following table summarizes the available and predicted physicochemical data for 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile. It is crucial to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally related compounds.
| Property | Value/Prediction | Source/Basis | Significance in Drug Development |
| Physical State | Liquid | Chemical Supplier Data | Influences handling, storage, and formulation development. |
| Appearance | Yellow to pale yellow oil | Chemical Supplier Data | A basic quality control parameter. |
| Melting Point | Not available | - | As a liquid at room temperature, the melting point is below ambient. |
| Boiling Point | 317.5 ± 27.0 °C (Predicted) | Chemical Supplier Data | Important for purification by distillation and assessing thermal stability. |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Data | Useful for formulation calculations and process design. |
| Water Solubility | Predicted to be low | Structural Analysis | Poor aqueous solubility can limit bioavailability and complicate in vitro assays. |
| logP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 3-4 | Structural Analysis & Analog Data | A key indicator of lipophilicity, affecting membrane permeability and metabolic pathways. A logP in this range suggests good membrane permeability but also potential for non-specific binding and metabolic liability. |
| pKa | Not applicable (non-ionizable) | Structural Analysis | The absence of acidic or basic functional groups simplifies formulation and interpretation of biological data, as its properties will not vary with pH. |
Expert Insights into Physicochemical Properties
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Solubility: The molecule's structure strongly suggests poor aqueous solubility. The dichlorinated phenyl ring and the overall hydrocarbon framework contribute to a significant hydrophobic character. The nitrile group, while polar, is not sufficient to impart significant water solubility. This low aqueous solubility is a critical factor for researchers to consider, as it may necessitate the use of co-solvents (e.g., DMSO, ethanol) for biological assays and could present challenges in developing aqueous formulations.
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Lipophilicity (logP): The predicted logP value in the range of 3-4 is a direct consequence of its hydrophobic nature. This level of lipophilicity is often targeted in drug discovery to achieve good membrane permeability and oral absorption. However, high lipophilicity can also lead to increased metabolic clearance, higher plasma protein binding, and potential for off-target effects. For comparison, the structurally related (2,6-dichlorophenyl)acetonitrile has a predicted logKow of 2.77.[3] The addition of two methyl groups in the target compound would be expected to increase the logP further into the 3-4 range.
Spectroscopic Characterization: A Predictive Approach
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons (Ar-H): The protons on the dichlorinated phenyl ring are expected to appear in the aromatic region, typically between δ 7.0-8.0 ppm.[4] The 2,6-dichloro substitution pattern will result in a specific splitting pattern, likely a triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions, assuming coupling is resolved.
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Methyl Protons (-CH₃): The two methyl groups are chemically equivalent and attached to a quaternary carbon. They will therefore appear as a sharp singlet. Given the proximity to the electron-withdrawing phenyl and nitrile groups, this singlet is predicted to be in the region of δ 1.5-2.5 ppm.[4]
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¹³C NMR:
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Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.[5]
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Quaternary Carbon (-C(CH₃)₂): The quaternary carbon attached to the phenyl ring, methyl groups, and nitrile will likely appear in the δ 30-50 ppm region.[6]
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Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will resonate in the aliphatic region, likely between δ 20-30 ppm.[6]
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Aromatic Carbons (Ar-C): The carbons of the phenyl ring will show multiple signals in the δ 120-145 ppm region. The carbons bearing the chlorine atoms (ipso-carbons) will have distinct chemical shifts compared to the protonated carbons.[7][8]
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Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a few key characteristic absorptions:
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C≡N Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ due to the stretching of the nitrile triple bond. This is a highly diagnostic peak for the presence of the nitrile functional group.[2][9][10] The conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitriles.[10]
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C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 212 and 214, with an isotopic pattern characteristic of two chlorine atoms (approximately 9:6:1 ratio for M⁺, M+2, and M+4).
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Fragmentation: Common fragmentation pathways for nitriles include the loss of a hydrogen atom (M-1) or the loss of HCN (M-27).[11][12] Alpha-cleavage, leading to the loss of a methyl radical (M-15), is also a likely fragmentation pathway, resulting in a stable tertiary benzylic cation.
Application in a Research Context: A Workflow
The characterization and utilization of a novel compound like 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile in a research setting follows a logical workflow.
Caption: A logical workflow for the characterization and application of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile in a research setting.
Safety and Handling
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Hazard Classification (Inferred):
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Recommended Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Experimental Protocols
The following are detailed, step-by-step methodologies for determining key physicochemical properties applicable to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile.
Protocol 1: Determination of Kinetic Aqueous Solubility by the Shake-Flask Method
Objective: To determine the kinetic solubility of the compound in a buffered aqueous solution, which is relevant for early-stage drug discovery screening.
Methodology:
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Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile in 100% dimethyl sulfoxide (DMSO).
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Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should bracket the expected solubility.
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Solubility Measurement: a. Add a small aliquot of the 10 mM DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility. b. Seal the container (e.g., a 96-well plate or a glass vial) and shake vigorously at room temperature for a set period (e.g., 2 hours).[15][16]
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Phase Separation: a. After shaking, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a solubility filter plate.[15][17]
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Quantification: a. Carefully take an aliquot of the clear supernatant and dilute it with the 50:50 acetonitrile/water mixture. b. Analyze the concentration of the compound in the diluted supernatant using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Determine the concentration by comparing the peak area to the calibration curve. The resulting concentration is the kinetic solubility.[15][17]
Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP), a measure of the compound's lipophilicity.
Methodology:
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Phase Preparation: a. Pre-saturate n-octanol with water (or a relevant aqueous buffer, e.g., PBS pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate. b. Similarly, pre-saturate the aqueous buffer with n-octanol.
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Partitioning: a. Accurately weigh a small amount of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile and dissolve it in the pre-saturated n-octanol. b. Add a precise volume of the pre-saturated aqueous buffer to the octanol solution in a glass vial. The volume ratio of the two phases can be adjusted depending on the expected logP.[18][19] c. Seal the vial and shake it vigorously for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours).
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Phase Separation: a. Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
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Quantification: a. Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. b. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV. It may be necessary to dilute the octanol phase sample before analysis.
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Calculation: a. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous. b. The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).[20][21]
Conclusion
2-(2,6-Dichlorophenyl)-2-methylpropanenitrile is a molecule with significant potential as a synthetic intermediate in drug discovery and other areas of chemical research. While direct experimental data on its physicochemical properties are not extensively documented, a thorough understanding of its behavior can be derived from its chemical structure and comparison with closely related analogs. Its predicted high lipophilicity and low aqueous solubility are key parameters that researchers must consider in its handling and application. The provided analytical workflows and experimental protocols offer a practical framework for the in-house characterization of this and other novel chemical entities, thereby facilitating and accelerating the research and development process.
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